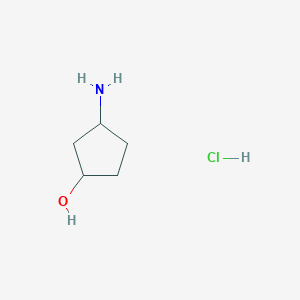

3-Aminocyclopentanol hydrochloride

Vue d'ensemble

Description

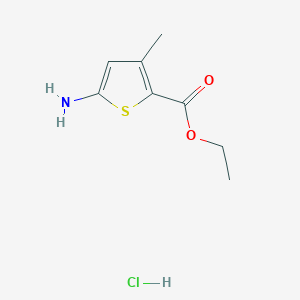

3-Aminocyclopentanol hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.61 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Spectroscopic Characterization

3-Aminocyclopentanol hydrochloride has been used as a building block in the synthesis of novel pyrimidines and pyrimido[1,2-a]pyrimidines. A study by El-Gaby et al. (2015) explored the synthesis of novel 2-amino-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine derivatives through a one-pot, three-component reaction involving cyclopentanone, aromatic aldehyde, and guanidine hydrochloride (El-Gaby et al., 2015).

Sugar Mimic Synthesis

Bøjstrup and Lundt (2005) conducted research on synthesizing aminocyclopentanols as mimics of intermediates in the hydrolysis of α-D-galactosides. These compounds were developed through stereoselective transformations using a chiral building block and were tested for activity against various glycosidases (Bøjstrup & Lundt, 2005).

Role in Gliclazide Synthesis

Aminocyclopentanols as GABA Analogues

Ferraz et al. (2005) discovered that certain aminocyclopentane derivatives can act as conformationally restricted analogues of gamma-amino butyric acid (GABA). These findings are significant for neuroscience research, particularly in understanding neurotransmitter functions (Ferraz et al., 2005).

Development of Analytical Methods

In a study by Grushevskaya et al. (2007), the hydrochloride salt of cardiocyclide, a Russian class III antiarrhythmic agent, was analyzed. This involved studying the physicochemical properties of the hydrochloride salt and developing an analytical method for this compound (Grushevskaya et al., 2007).

Safety and Hazards

3-Aminocyclopentanol hydrochloride is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

This compound is a derivative of cyclopentanol, which is structurally similar to cyclopentolate . Cyclopentolate is known to act on muscarinic receptors in the eye, causing dilation of the pupil and preventing the eye from focusing . .

Mode of Action

If we consider its structural similarity to cyclopentolate, it might also act as an antagonist at muscarinic receptors, blocking the action of acetylcholine and causing effects such as pupil dilation . .

Biochemical Pathways

If it acts similarly to cyclopentolate, it might interfere with the cholinergic neurotransmission in the eye, affecting the contraction and relaxation of the iris sphincter and ciliary muscles . This could potentially impact visual processes, but more research is needed to confirm this.

Pharmacokinetics

Detailed pharmacokinetic data for 3-Aminocyclopentanol hydrochloride is not readily available. The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would need to be studied experimentally. Factors such as solubility, stability, and permeability could influence its bioavailability .

Result of Action

If it acts similarly to cyclopentolate, it might cause mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle of the eye), affecting vision . .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and activity

Analyse Biochimique

Biochemical Properties

3-Aminocyclopentanol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of 6-aminopyridine-3-thiazole, which is a method for treating or improving rheumatoid arthritis or psoriasis . The interactions of this compound with these biomolecules are crucial for its function as a pharmaceutical intermediate.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in these processes is essential for understanding its potential therapeutic applications. For example, its involvement in the preparation of compounds for treating rheumatoid arthritis indicates its impact on cellular signaling and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It binds with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. These interactions are critical for its function as a pharmaceutical intermediate. The compound’s ability to interact with enzymes and proteins highlights its potential in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in pharmaceutical applications. Studies have shown that the compound’s impact on animal models can provide valuable information for its potential therapeutic use .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions are important for understanding the compound’s potential therapeutic applications and its impact on cellular function .

Propriétés

IUPAC Name |

3-aminocyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKRJNWIEGYWGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347110 | |

| Record name | 3-Aminocyclopentan-1-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184919-69-4 | |

| Record name | Cyclopentanol, 3-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184919-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminocyclopentan-1-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1288235.png)

![[1-(2-Aminoethyl)piperidin-4-yl]methanol](/img/structure/B1288255.png)